Cas no 72388-13-7 (2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol)

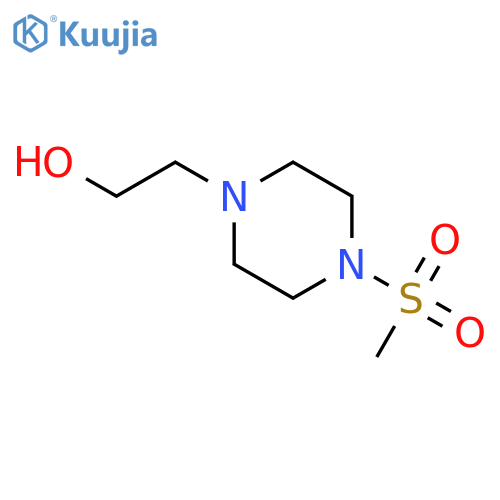

72388-13-7 structure

商品名:2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

CAS番号:72388-13-7

MF:C7H16N2O3S

メガワット:208.278540611267

MDL:MFCD01212002

CID:549523

PubChem ID:2762426

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-Piperazineethanol,4-(methylsulfonyl)-

- 1-(2-HYDROXYETHYL)-4-METHANESULFONYLPIPERAZINE

- 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol

- 2-(4-methylsulfonylpiperazin-1-yl)ethanol

- 4-METHYLSULFONYLPIPERAZINE-1-ETHANOL

- methanesulfonylpiperazinylethanol

- DTXSID50376202

- EN300-264775

- J-505862

- F79723

- F1902-0064

- MJHXGCHBEBSXQK-UHFFFAOYSA-N

- SB38460

- MFCD01212002

- 72388-13-7

- Oprea1_029723

- FT-0619111

- XCA38813

- 2-(4-Methanesulfonyl-piperazin-1-yl)-ethanol

- SS-4042

- 4-(Methylsulfonyl)-1-piperazineethanol

- 2-(4-(methylsulfonyl)piperazin-1-yl)ethanol

- 2-(4-(methylsulfonyl)piperazin-1-yl)ethan-1-ol

- SCHEMBL1098209

- AKOS005765968

- 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol

- DB-081022

- 2-(4-methanesulfonylpiperazin-1-yl)ethanol

- 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

-

- MDL: MFCD01212002

- インチ: InChI=1S/C7H16N2O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h10H,2-7H2,1H3

- InChIKey: MJHXGCHBEBSXQK-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=O)N1CCN(CC1)CCO

計算された属性

- せいみつぶんしりょう: 208.08800

- どういたいしつりょう: 208.088

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.2Ų

- 疎水性パラメータ計算基準値(XlogP): -1.4

じっけんとくせい

- 密度みつど: 1.33

- ふってん: 357.9°C at 760 mmHg

- フラッシュポイント: 170.3°C

- 屈折率: 1.558

- PSA: 69.23000

- LogP: -0.48750

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol セキュリティ情報

- 危険レベル:IRRITANT

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-264775-5g |

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |

72388-13-7 | 5g |

$908.0 | 2023-09-14 | ||

| Key Organics Ltd | SS-4042-0.5G |

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |

72388-13-7 | >95% | 0.5g |

£165.00 | 2025-02-09 | |

| Life Chemicals | F1902-0064-0.5g |

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |

72388-13-7 | 95% | 0.5g |

$242.0 | 2023-09-07 | |

| abcr | AB303774-500 mg |

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol; 95% |

72388-13-7 | 500MG |

€267.70 | 2022-06-02 | ||

| Chemenu | CM335265-1g |

2-(4-(Methylsulfonyl)piperazin-1-yl)ethan-1-ol |

72388-13-7 | 95%+ | 1g |

$895 | 2021-08-18 | |

| Life Chemicals | F1902-0064-1g |

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |

72388-13-7 | 95% | 1g |

$418.0 | 2023-09-07 | |

| Key Organics Ltd | SS-4042-5MG |

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |

72388-13-7 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | SS-4042-10MG |

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |

72388-13-7 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Life Chemicals | F1902-0064-5g |

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |

72388-13-7 | 95% | 5g |

$1254.0 | 2023-09-07 | |

| Enamine | EN300-264775-0.05g |

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |

72388-13-7 | 0.05g |

$263.0 | 2023-09-14 |

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

72388-13-7 (2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol) 関連製品

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:72388-13-7)2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

清らかである:99%

はかる:1g

価格 ($):209.0